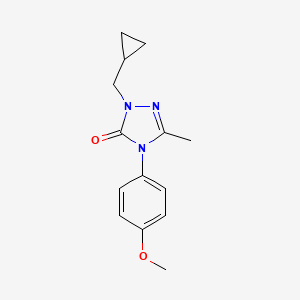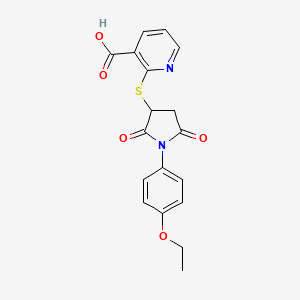![molecular formula C11H13BrClN B2490929 5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride CAS No. 2375274-43-2](/img/structure/B2490929.png)
5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tricyclic compounds involves regiospecific bromination techniques to introduce bromine at precise locations in the compound's structure. For instance, bromination of tricyclo[4.3.1.12,5]undecane has been demonstrated to yield exclusively the 1-bromo derivative through a process that underscores the high reactivity of specific carbon atoms within the carbocation intermediate (Inamoto et al., 1978).
Molecular Structure Analysis
The molecular structure of tricyclic compounds, including those with azide and bromine substitutions, is often determined using X-ray crystallography, revealing complex geometries and bonding patterns. For example, the crystal and molecular structure of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane was elucidated, highlighting the trigonal bipyramidal environment around the tin atom, with nitrogen and chlorine in apical positions (Jurkschat et al., 1985).
Chemical Reactions and Properties
Bromination reactions of tricyclic compounds are influenced by electronic and neighboring group effects, leading to various products depending on the substituents and reaction conditions (Daştan, 2003). Additionally, dehydrobromination and addition reactions of these compounds have been explored, providing insight into the stereochemistry and reaction mechanisms of anti-Bredt compounds (Fujikura et al., 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are directly related to their molecular structure. The presence of bromine and azide groups significantly affects these properties, although specific data for "5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride" requires detailed experimental analysis.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo further chemical transformations, are crucial for understanding the potential applications and limitations of these compounds. High-pressure cycloaddition reactions and photorearrangements have been studied in related systems, indicating the influence of substituents like bromine on the compound's behavior in chemical reactions (Tian et al., 1989).
科学的研究の応用
Chemical Synthesis and Structural Analysis
The compound 5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride has been part of extensive research in the field of chemical synthesis and structural analysis. For instance, studies have explored its involvement in the generation and trapping of highly strained bicyclic structures like cycloallenes, highlighting its reactive nature and potential as an intermediate in organic synthesis (Ozen & Balcı, 2002). Similarly, the compound's derivatives have been used to synthesize bridged urea derivatives bearing azatricyclo[4.3.1.03,8]decane moieties, showcasing its versatility in creating novel structural types of compounds (Alexeev et al., 2019).
Reaction Mechanisms and Compound Characterization
Research has also delved into the bromination reactions of benzobicyclic systems involving compounds similar to this compound. These studies focus on understanding the reaction mechanisms, characterizing the resulting compounds, and exploring the electronic and neighboring group effects on such bromination reactions (Daştan, 2001).
Advanced Organic Synthesis Techniques
Further research has expanded on the use of similar compounds in advanced organic synthesis techniques. For instance, silicon-initiated carbonylative carbotricyclization processes catalyzed by rhodium complexes have been studied, where derivatives of compounds akin to this compound serve as starting materials to construct complex fused tricyclic products (Bennacer et al., 2005). This showcases the compound's potential in intricate synthetic pathways leading to functionally rich polycyclic structures.
特性
IUPAC Name |
5-bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-8-3-7(4-8)6-13-11(10)5-9;/h1-2,5,7-8,13H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHLBWRPLSCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C3=C(C=C(C=C3)Br)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)
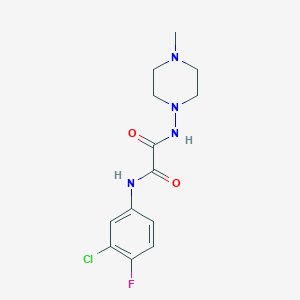
![(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2490849.png)
![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)
![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)
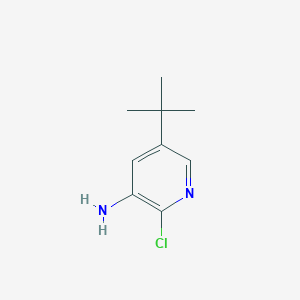


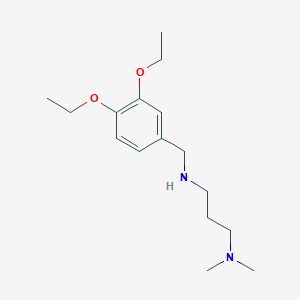
![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)
